Product packaging for 6-Chloro-1H-indole-2-carbonitrile(Cat. No.:)

6-Chloro-1H-indole-2-carbonitrile

Cat. No.: B11912831
M. Wt: 176.60 g/mol
InChI Key: RGUBXNFQDUMXLL-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical Sciences

The indole motif is a recurring theme in the tapestry of natural and synthetic chemistry, a testament to its evolutionary selection and synthetic versatility.

The indole scaffold is a fundamental building block in a vast array of natural products, including over 4,100 known indole alkaloids. nih.gov These naturally occurring molecules often exhibit potent biological activities. nih.govuni.lu Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the sleep-regulating hormone melatonin. colab.ws The structural and functional importance of the indole nucleus is further underscored by its presence in numerous commercially available drugs. nih.gov For instance, the anti-arrhythmic agent ajmaline, the anti-cancer drug vincristine, and the anti-migraine medication sumatriptan (B127528) all feature an indole core. researchgate.netnih.gov The broad spectrum of pharmacological activities associated with indole-containing compounds, spanning antiviral, antitumor, and analgesic properties, solidifies the indole scaffold's status as a 'privileged structure' in medicinal chemistry. lookchem.combldpharm.com

The indole ring system is not only a gift from nature but also a versatile playground for synthetic chemists. researchgate.net Its unique electronic properties, particularly the nucleophilic character of the C3 position, allow for a wide range of electrophilic substitution reactions. Classic reactions like the Fischer indole synthesis have been cornerstones of heterocyclic chemistry for decades, and modern cross-coupling methodologies continue to expand the toolkit for creating diverse indole derivatives. amazonaws.com This synthetic tractability makes the indole scaffold a central element in rational drug discovery. sigmaaldrich.comlookchem.com By systematically modifying the indole core with various functional groups, researchers can fine-tune the pharmacological properties of a molecule to enhance its potency, selectivity, and pharmacokinetic profile. nist.gov The development of numerous indole-based drugs for a wide range of clinical conditions, with over 40 approved by the FDA in recent decades, is a direct result of these intensive research efforts. bldpharm.com

Academic Research Trajectories of Indole-2-carbonitrile Derivatives

Within the broader family of indoles, derivatives bearing a nitrile group at the 2-position (indole-2-carbonitriles) have garnered considerable attention in recent years. amazonaws.com The 2-cyanoindole unit serves as a valuable building block and a precursor for the synthesis of more complex, fused heterocyclic systems. amazonaws.com The nitrile group itself is a versatile functional handle, capable of being transformed into other functionalities such as amines, amides, and carboxylic acids.

Research has shown that indole-2-carbonitrile derivatives exhibit a wide array of biological activities. amazonaws.com For example, they have been investigated as adrenergic antagonists and have shown potential in various areas of pharmacological research. amazonaws.com Synthetic chemists are actively developing new methods for the preparation of polysubstituted indole-2-carbonitriles, employing advanced techniques like Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to create molecular diversity. amazonaws.com This ongoing research aims to expand the chemical space around the indole-2-carbonitrile scaffold, providing new candidates for drug discovery programs. amazonaws.com

Specific Research Interest and Potential of 6-Chloro-1H-indole-2-carbonitrile

While extensive research exists for the broader indole and indole-2-carbonitrile families, dedicated studies on This compound are less prevalent in publicly accessible scientific literature. Its CAS number is 1782000-02-5. bldpharm.com The specific interest in this compound arises from the predictable, yet potentially synergistic, effects of its constituent parts: the indole-2-carbonitrile core and the chlorine substituent at the 6-position.

The chlorine atom, a halogen, is an electron-withdrawing group. Its placement at the 6-position on the indole ring is expected to modulate the electronic properties of the entire molecule. This can influence its reactivity in chemical synthesis and its binding affinity to biological targets. Halogen atoms are known to participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and drug-receptor interactions.

Although direct biological data for this compound is scarce, the known activities of related compounds offer a glimpse into its potential. For instance, derivatives of the structurally similar 6-bromo-1H-indole-2-carbonitrile have been investigated for their anticancer properties, with some showing significant cytotoxicity against breast cancer cell lines. The substitution of bromine with chlorine can alter the reactivity and biological profile of the compound.

Therefore, this compound represents a promising, yet underexplored, area of research. It stands as a valuable intermediate for the synthesis of more complex molecules and a potential candidate for biological screening in various therapeutic areas, driven by the rich history and proven potential of its parent scaffolds. Further dedicated research is necessary to fully elucidate the specific properties and applications of this intriguing compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2 B11912831 6-Chloro-1H-indole-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

6-chloro-1H-indole-2-carbonitrile

InChI

InChI=1S/C9H5ClN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H

InChI Key

RGUBXNFQDUMXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C#N

Origin of Product

United States

Chemical Reactivity and Functionalization of 6 Chloro 1h Indole 2 Carbonitrile

Reactivity at the Indole (B1671886) Nitrogen Atom (N-1)

The nitrogen atom in the indole ring possesses a lone pair of electrons and an acidic proton (N-H). The acidity of the N-H proton (pKa ≈ 17 in DMSO) allows for its removal by a sufficiently strong base, rendering the nitrogen a potent nucleophile. acs.org This facilitates a variety of functionalization reactions at the N-1 position.

The deprotonated indole nitrogen readily participates in nucleophilic substitution reactions with alkyl and acyl halides, a fundamental strategy for synthesizing N-substituted indoles. acs.org

N-Alkylation is typically achieved by treating the indole with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkylating agent like an alkyl halide or tosylate. uni.lumdpi.com The choice of base and solvent system can be crucial for achieving high yields and selectivity for N-alkylation over potential C-alkylation. uni.lu For instance, the use of sodium hydride in an aprotic polar solvent like DMF or THF is a common and effective method. acs.orguni.lu However, for substrates like 6-Chloro-1H-indole-2-carbonitrile, the presence of electron-withdrawing groups (both chloro and cyano) can decrease the nucleophilicity of the indole anion, potentially affecting reaction rates and yields compared to electron-rich indoles. nih.gov

N-Acylation introduces an acyl group to the indole nitrogen, forming N-acylindoles which are important motifs in many biologically active compounds. nih.gov This transformation is often carried out using acyl chlorides or anhydrides in the presence of a base. More recent methods have employed thioesters as stable and selective acylating agents, reacting with indoles in the presence of a base like cesium carbonate (Cs2CO3) at elevated temperatures. nih.govresearchgate.net These chemoselective methods avoid the side reactions often associated with highly reactive acyl chlorides. nih.gov

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indoles

TransformationReagentsBaseSolventGeneral Applicability
N-AlkylationAlkyl Halide (e.g., BnBr, MeI)NaHTHF / DMFWidely used, good for primary halides acs.orguni.lu
N-AlkylationAlkyl TosylateK2CO3Acetonitrile (B52724)Alternative to halides mdpi.com
N-AcylationAcyl Chloride (e.g., AcCl)Pyridine / Et3NDCM / THFStandard, effective method acs.org
N-AcylationThioesterCs2CO3XyleneHigh chemoselectivity nih.gov

The acidic N-H proton of the indole ring can be abstracted by strong bases, such as organolithium reagents (e.g., n-butyllithium) or Grignard reagents, to form an N-metallated indole (an indolyl anion). rsc.org This process effectively transforms the indole into a potent nitrogen-centered nucleophile.

The resulting N-anion exists as a resonance-stabilized species and can be captured by a wide array of electrophiles. This two-step sequence of N-metallation followed by electrophilic quench provides a versatile route to a diverse range of N-1 functionalized indoles. The initial deprotonation is the primary step in many N-alkylation and N-acylation reactions that use strong bases. acs.orgnih.gov The choice of electrophile determines the final product, with possibilities including, but not limited to, alkyl halides, acyl chlorides, silyl (B83357) chlorides, aldehydes, and ketones. rsc.org

For this compound, the N-H proton remains the most acidic site for deprotonation by strong, non-nucleophilic bases. The resulting anion can then be used to introduce various functional groups at the nitrogen atom, a key strategy for modifying the molecule's properties.

Reactivity of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The reactivity is a composite of the fused benzene (B151609) and pyrrole (B145914) rings.

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of indoles. The π-electron-rich nature of the heterocyclic ring makes it significantly more reactive towards electrophiles than benzene.

For the vast majority of electrophilic aromatic substitution reactions, the indole nucleus exhibits a strong preference for substitution at the C-3 position of the pyrrole ring. This regioselectivity is a consequence of the relative stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the reaction.

Attack of an electrophile at C-3 leads to a carbocation intermediate where the positive charge is delocalized over the C-2 atom and the nitrogen atom, crucially without disrupting the aromatic sextet of the fused benzene ring. In contrast, attack at the C-2 position forces the formation of an intermediate where the benzene ring's aromaticity is lost, which is energetically less favorable. Therefore, the reaction pathway proceeding through the more stable C-3 substituted intermediate is kinetically favored.

The substituents on the this compound molecule, namely the chloro group at C-6 and the cyano group at C-2, significantly modulate its reactivity in EAS reactions.

Electronic Influence:

Cyano Group (C-2): The nitrile group is a powerful electron-withdrawing group through both induction and resonance. Its presence at C-2 strongly deactivates the pyrrole ring, making electrophilic attack on this ring less favorable than in unsubstituted indole. However, the inherent high reactivity of the indole C-3 position often overcomes this deactivation.

Despite the deactivating nature of both substituents, the primary site for electrophilic attack on this compound is expected to remain the C-3 position. The activation provided by the indole nitrogen and the inherent stability of the resulting intermediate generally outweigh the deactivating effects for reactions on the pyrrole moiety. Electrophilic substitution on the benzene ring (at C-4, C-5, or C-7) would require much harsher conditions and would be directed by the chloro substituent, primarily to C-5 and C-7.

Steric Influence: The chloro substituent at the C-6 position is relatively distant from the C-3 position. Therefore, its steric hindrance to an incoming electrophile at the C-3 position is minimal and not considered a significant factor in directing the regioselectivity of the reaction.

Table 2: Summary of Substituent Effects on EAS in this compound

SubstituentPositionElectronic EffectInfluence on Reactivity
Cyano (-CN)C-2Strong electron-withdrawing (-I, -R)Deactivates the pyrrole ring
Chloro (-Cl)C-6Inductively withdrawing (-I), Resonance donating (+R)Deactivates the benzene ring; ortho, para-directing

Nucleophilic Additions and Substitution Processes

The indole nitrogen of this compound is a primary site for nucleophilic substitution, most commonly through N-alkylation. This reaction typically proceeds by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkyl halide. For instance, N-propargylation of an indole-2-carbonitrile core can be achieved using sodium hydride (NaH) and propargyl bromide in a solvent like dimethylformamide (DMF). mdpi.com This functionalization at the N-1 position is a crucial step for introducing a variety of substituents and is a common strategy in the synthesis of more complex indole derivatives. mdpi.comnih.gov

While direct nucleophilic attack on the indole ring itself is less common, the electrophilicity of the ring can be enhanced by specific substitutions. For example, studies on related indole systems show that an activating group, such as a 1-methoxy substituent, can render the C2 position susceptible to nucleophilic attack, leading to substitution at that site.

Transformations Involving the Carbon-Chlorine Bond at Position 6

The carbon-chlorine bond at the C-6 position is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions. These methods have largely replaced harsher classical techniques like nucleophilic aromatic substitution (SNAr) due to their milder conditions and broader functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron species, such as a boronic acid. wikipedia.orglibretexts.org Studies on 6-chloroindole (B17816) have shown that it readily undergoes Suzuki-Miyaura coupling with phenylboronic acid to yield the corresponding 6-phenylindole in high yield. nih.gov This transformation is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals and materials science. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a standard method for synthesizing aryl amines, overcoming the limitations of older methods. wikipedia.org The reaction's scope is extensive, and various generations of catalyst systems have been developed to couple virtually any amine with a wide range of aryl halides. wikipedia.org For instance, lithium bis(trimethylsilyl)amide can be used as an ammonia (B1221849) equivalent to introduce a primary amino group. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C(sp)-C(sp²) bond, providing access to arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. organic-chemistry.org Its utility is demonstrated in the synthesis of complex natural products and pharmaceuticals. wikipedia.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, meaning that chloroarenes can be challenging substrates, but effective catalyst systems have been developed to facilitate their coupling. researchgate.net

Chemical Transformations of the Carbonitrile Group at C-2

The 2-carbonitrile group is not merely a passive substituent; it is a versatile functional handle that can be transformed into a variety of other groups, significantly increasing the molecular diversity accessible from the this compound scaffold.

Utility in Cyanation Reactions for Molecular Diversification

The 2-cyanoindole moiety is a key structural motif found in numerous biologically active natural products and pharmaceutical agents. Its value lies in its role as a stable precursor that can be readily converted into other functional groups. The presence of the nitrile allows for a wide range of chemical transformations, making it a cornerstone for molecular diversification strategies aimed at creating libraries of potential drug candidates.

Hydrolysis and Related Derivatizations to Carboxamides

The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding 1H-indole-2-carboxamide. researchgate.netyoutube.com This transformation is a common and reliable reaction in organic synthesis. For example, a general method involves heating the nitrile with potassium hydroxide (B78521) in tert-butyl alcohol. acs.org Further hydrolysis of the resulting amide under more vigorous conditions can produce the corresponding carboxylic acid. youtube.com The reverse reaction, the dehydration of a carboxamide using reagents like phosphorus oxychloride (POCl₃), is a standard method for synthesizing 2-cyanoindoles, highlighting the synthetic relationship between these two functional groups. nih.govgoogle.com

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon nucleophiles like organometallic reagents. Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile to form an intermediate imine anion. masterorganicchemistry.com Upon acidic workup, this intermediate is hydrolyzed to a ketone.

Research on a related N-protected 3-iodo-1H-indole-2-carbonitrile derivative demonstrated this reactivity. nih.gov While reaction with a Grignard reagent (magnesium ethyl bromide) gave the corresponding ketone in a very low yield (4%), a similar reaction using n-butyllithium (n-BuLi) resulted in a full conversion to the ketone. nih.gov This highlights that organolithium reagents can be more effective for this specific transformation on the 2-cyanoindole core.

Advanced Derivatization Strategies

Advanced strategies for derivatizing this compound often involve multi-step sequences that combine reactions at different sites on the molecule to build significant molecular complexity. A powerful approach involves first functionalizing the C3 position, followed by cross-coupling at the C6-chloro position.

For example, a synthetic route could begin with the iodination of the indole at the C3 position. nih.gov This newly installed iodo group can then serve as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce diverse substituents at C3. mdpi.comnih.gov Subsequently, the still-intact C6-chloro group can be subjected to a second, different cross-coupling reaction, allowing for the controlled, sequential installation of two distinct groups on the indole scaffold. This modular approach provides access to a vast array of highly substituted and complex indole-2-carbonitrile derivatives for various applications, including drug discovery and materials science. mdpi.com Additionally, cobalt-catalyzed annulation reactions of indolecarboxamides (derived from the nitrile) with alkenes have been developed to construct γ-carbolinone scaffolds, showcasing further advanced applications. acs.org

Construction of Fused Heterocyclic Ring Systems

The 2-cyanoindole moiety is a well-established and effective precursor for the development of indole-fused polycycles. nih.gov The reactivity of the nitrile group, in conjunction with the adjacent N-H proton, allows for cyclocondensation reactions with various binucleophilic reagents to construct new heterocyclic rings fused to the [b] face of the indole core. The presence of the chloro-substituent at the C6 position is generally well-tolerated in these cyclization reactions and provides a handle for further synthetic diversification.

Two prominent examples of such fused systems are pyrimido[4,5-b]indoles and pyridazino[4,5-b]indoles. These scaffolds are of significant interest in medicinal chemistry due to their association with a wide array of pharmacological activities. mssm.edu

Pyrimido[4,5-b]indoles: The synthesis of the pyrimido[4,5-b]indole core, often referred to as 9H-pyrimido[4,5-b]indole, can be achieved through the reaction of a suitably functionalized indole with a reagent that provides the necessary atoms for the pyrimidine (B1678525) ring. For instance, the annulation reaction between 2-chloroindole-3-carbaldehydes and guanidine (B92328) nitrate (B79036) is a known method for creating this tricyclic system. nih.gov While this specific example starts with a C3-carbaldehyde, the general strategy of building a pyrimidine ring onto the indole frame is broadly applicable. Multicomponent strategies have also been developed that successfully incorporate halogenated indoles, such as 6-bromo-indole-3-carboxaldehyde, to yield the corresponding halogenated pyrimido[4,5-b]indoles, demonstrating the feasibility of using C6-halogenated precursors. mdpi.com

Pyridazino[4,5-b]indoles: The construction of the pyridazino[4,5-b]indole system typically involves the reaction of an indole precursor bearing functional groups at the C2 and C3 positions with hydrazine (B178648). The reaction of o-cyanoketones or o-cyanoaldehydes with hydrazine hydrate (B1144303) is a standard and efficient method for forming a pyridazine (B1198779) ring. By extension, an appropriately functionalized this compound derivative would be a logical starting point for accessing 8-chloro-5H-pyridazino[4,5-b]indoles. Subsequent modifications of the resulting fused system, such as the conversion of a chloro-substituent to a hydrazino group, can pave the way for further annulation, leading to more complex polyheterocyclic structures like mssm.edunih.govacs.orgtriazolo[4',3':1,6]pyridazino[4,5-b]indoles. nih.govepa.gov

Starting Indole TypeReagent(s)Fused Heterocyclic SystemReference
2-Chloroindole-3-carbaldehydeGuanidine NitratePyrimido[4,5-b]indole nih.gov
Indole-3-carboxaldehydeAromatic Aldehyde, Ammonium (B1175870) IodidePyrimido[4,5-b]indole mdpi.com
2-Cyano-3-acyl-indole (by extension)Hydrazine HydratePyridazino[4,5-b]indole nih.gov

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. These sequences are prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials.

A notable example of a cascade reaction involving indole derivatives is the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles. mdpi.com This reaction demonstrates the power of multicomponent strategies to construct fused heterocyclic systems in a single operation. The process involves the reaction of an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide, which serves as the nitrogen source for the pyrimidine ring.

In this sequence, four new carbon-nitrogen bonds are formed in one pot to construct the pyrimidine ring onto the indole framework through a [4+2] annulation process. Research has shown that indole substrates with halogen substituents on the benzene ring, such as 5-chloro, 5-bromo, and 6-bromo derivatives, are effective participants in this transformation. mdpi.com This strongly supports the suitability of this compound (or its corresponding C3-aldehyde derivative) as a substrate for similar cascade reactions. The reaction proceeds without the need for a transition-metal catalyst, highlighting its operational simplicity and alignment with green chemistry principles.

The plausible mechanism involves an initial series of reactions between the aromatic aldehyde and ammonium iodide to form intermediate species which then react with the indole-3-carboxaldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final, stable pyrimido[4,5-b]indole product. The entire sequence showcases a highly orchestrated series of events at the molecular level, beginning with simple precursors and culminating in a complex, fused heterocyclic architecture.

Component 1Component 2Component 3Reaction TypeProductReference
Indole-3-carboxaldehydeAromatic AldehydeAmmonium IodideFour-Component Cascade/[4+2] Annulation2-Aryl-9H-pyrimido[4,5-b]indole mdpi.com

Medicinal Chemistry and Biological Activity Investigations

Evaluation of 6-Chloro-1H-indole-2-carbonitrile as a Privileged Scaffold in Drug Discovery

The indole (B1671886) scaffold is a prominent feature in numerous natural products, including alkaloids and the essential amino acid tryptophan, as well as in many synthetic drugs. nih.govmdpi.com Its widespread presence in molecules with diverse therapeutic applications—such as anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists—underscores its status as a privileged structure. nih.gov This privileged nature stems from the indole ring's capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the binding sites of biological targets like G-protein coupled receptors (GPCRs) and enzymes. nih.gov

The introduction of specific substituents, such as a chlorine atom at the 6-position and a nitrile group at the 2-position, tailors the electronic and steric properties of the indole core. The chloro group, being an electron-withdrawing substituent, can significantly influence the molecule's acidity, reactivity, and pharmacokinetic profile. The nitrile group at the C2 position is a versatile chemical handle and a potential hydrogen bond acceptor. This specific substitution pattern on the this compound scaffold provides a distinct starting point for designing new chemical entities with targeted biological activities, leveraging the inherent drug-like properties of the parent indole nucleus. mdpi.com

Methodologies for Lead Compound Identification and Optimization

The discovery and refinement of lead compounds based on the this compound scaffold employ established medicinal chemistry strategies, including comprehensive structure-activity relationship (SAR) studies and advanced techniques like scaffold hopping.

SAR studies are fundamental to understanding how chemical structure correlates with biological activity. For analogs of this compound, these studies involve systematic modifications at various positions of the indole ring to map the chemical space and optimize potency and selectivity.

Key findings from SAR studies on related indole scaffolds include:

Substitution on the Indole Ring: The position and nature of substituents on the indole core are critical. In studies of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov Similarly, for indole derivatives targeting the benzodiazepine (B76468) receptor (BzR), substitutions at the 5-position with groups like Cl or NO2 had divergent effects on affinity depending on other substituents present in the molecule. mdpi.com

The Indole N-H Group: The hydrogen on the indole nitrogen often plays a crucial role. For a series of N'-phenylindol-3-ylglyoxylhydrazides, methylation of the indole nitrogen (replacing N-H with N-CH3) resulted in inactive compounds, suggesting the N-H group is involved in a key hydrogen bond interaction with the target receptor. mdpi.com

Substituents at Other Positions: In the development of CB1 allosteric modulators from an indole-2-carboxamide scaffold, short alkyl groups at the C3 position were shown to improve activity. nih.gov For a series of MAO inhibitors based on an indole-5,6-dicarbonitrile scaffold, a chloro group at the 3-position was part of a highly potent inhibitor profile. nih.gov

Interactive Table: SAR Findings for Indole-Based Compounds

Scaffold/SeriesTargetKey SAR ObservationReference
1H-Indole-2-carboxamidesCB1 ReceptorA chloro or fluoro group at the C5 position enhances modulation potency. nih.gov
3-Chloro-1H-indole-5,6-dicarbonitrilesMAO-A / MAO-BMethylation of the indole nitrogen eliminates MAO-B inhibition activity. nih.gov
N'-phenylindol-3-ylglyoxylhydrazidesBenzodiazepine Receptor5-Cl/NO2 derivatives were devoid of affinity, while 5-H derivatives showed activity. mdpi.com
6-6' Linked BisindolesHIV-1 gp41Linkage through the 6-6' carbons was superior to 5-5', 5-6', or 6-5' linkages for activity. nih.gov

Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. This technique allows medicinal chemists to move into new chemical space, potentially improving properties like potency, selectivity, and pharmacokinetics, while also navigating around existing patents. nih.gov

An exemplary application of this methodology involves the transition from an indole scaffold to an indazole framework. In one research effort, scientists began with an indole-based compound that was a potent inhibitor of the anti-apoptotic protein MCL-1. By employing scaffold hopping, they replaced the indole core with an indazole ring, which led to the development of dual inhibitors of both MCL-1 and another key protein, BCL-2. rsc.org This strategic hop from one heterocyclic core to another resulted in a modified biological profile, demonstrating the utility of the approach in lead optimization. rsc.org This paradigm is applicable to derivatives of this compound, where the core indole structure could be replaced by other bioisosteric heterocycles to explore new avenues for drug discovery. nih.govrsc.org

Mechanistic Exploration of Biological Activities (General Paradigms)

Understanding the mechanism of action is crucial for the rational design of new therapeutic agents. For derivatives of the this compound scaffold, this involves investigating their interactions with specific enzymes and receptors.

Derivatives of the indole scaffold have shown significant activity as enzyme inhibitors. A notable example is the inhibition of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.

A study on 3-chloro-1H-indole-5,6-dicarbonitrile derivatives revealed potent, reversible, and competitive inhibition of both MAO-A and MAO-B isoforms. nih.gov The lead compound from this series, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, exhibited IC50 values in the low nanomolar range, highlighting the potential of the chloro-substituted indole dicarbonitrile scaffold for developing treatments for disorders like Parkinson's disease and depression. nih.gov

Interactive Table: MAO Inhibition by a Lead Indole-5,6-dicarbonitrile Derivative

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeReference
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A0.014Reversible, Competitive nih.gov
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-B0.017Reversible, Competitive nih.gov

Beyond enzyme inhibition, indole derivatives are widely studied for their ability to bind to and modulate the function of various receptors. The this compound scaffold provides a template for designing ligands that can act as agonists, antagonists, or allosteric modulators.

For instance, a series of 1H-indole-2-carboxamides, which are structurally related to indole-2-carbonitriles, were evaluated as negative allosteric modulators of the cannabinoid type 1 (CB1) receptor. nih.gov These compounds were found to dose-dependently reduce the maximum effect of a known CB1 agonist. The presence of a chloro group at the C5 position was one of the structural features that enhanced the potency of these modulators. nih.gov

Furthermore, in silico docking studies are frequently used to visualize and understand the binding modes of these compounds within the receptor's binding pocket. mdpi.com Such computational models help explain the observed SAR and guide the design of new analogs with improved affinity and desired functional activity. For example, docking studies of indole derivatives at the benzodiazepine receptor site of the GABA-A receptor helped to rationalize why different substitution patterns led to distinct binding orientations and affinities. mdpi.com

Cellular Anti-proliferative and Cytotoxic Potential of Derivatives

Derivatives of the chloro-indole scaffold have demonstrated notable anti-proliferative and cytotoxic effects across a range of cancer cell lines. The position of the chloro substituent and the nature of other groups on the indole ring play a crucial role in modulating this activity.

For instance, a series of 5-chloro-indole-2-carboxylate derivatives showed potent antiproliferative effects. nih.gov Compound 3e (with a meta-piperidin-1-yl substitution) was identified as the most potent, with a mean GI₅₀ value of 29 nM across a panel of cancer cell lines, outperforming the reference drug erlotinib (B232) (GI₅₀ = 33 nM). nih.gov Specifically, it was more effective against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. nih.gov Another derivative, 3b , was particularly effective against the MCF-7 breast cancer line with an IC₅₀ of 32 nM. nih.gov

Similarly, studies on indole-thiosemicarbazone compounds revealed promising in vitro antitumor activity against breast (T47D, MCF-7), leukemia (Jurkat), and prostate (DU-145) cancer cell lines, while exhibiting low cytotoxicity against normal cells. jocpr.com The inclusion of a chloro group on the indole ring has also been noted to enhance cytotoxic potential. In a study of betulinic acid derivatives, the addition of a 5-chloro-indole moiety improved activity against various cancer cell lines, including MIAPaCa, PA-1, and SW620. neliti.com

The table below summarizes the cytotoxic activity of selected chloro-indole derivatives against various cancer cell lines.

CompoundDerivative ClassCancer Cell LineActivity MetricValue (µM)Source
3e 5-Chloro-indole-2-carboxylatePanc-1, MCF-7, A-549GI₅₀ (mean)0.029 nih.gov
3b 5-Chloro-indole-2-carboxylateMCF-7IC₅₀0.032 nih.gov
3e 5-Chloro-indole-2-carboxylateLOX-IMVI (Melanoma)IC₅₀0.96 nih.gov
3b 5-Chloro-indole-2-carboxylateLOX-IMVI (Melanoma)IC₅₀1.12 nih.gov
Compound 9 5-Chloro-1H-indole-2-carboxamideT. cruzipEC₅₀< 4.2 nih.gov

Computational and In Silico Approaches in Rational Drug Design

Computational methods are integral to the rational design of drugs based on the this compound scaffold. These techniques provide deep insights into molecular interactions, predict biological activity, and assess pharmacokinetic profiles, thereby accelerating the drug discovery process.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the mechanism of action and for designing more potent inhibitors.

For indole derivatives, docking studies have identified several potential molecular targets. For example, new indole-6-carboxylic acid derivatives were docked against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), two kinases often overexpressed in cancers. nih.gov Similarly, docking studies of indole-based rhodanine (B49660) derivatives suggested that their antibacterial activity may stem from the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. researchgate.net In another study focused on anti-diabetic agents, thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were docked against α-amylase, revealing favorable inhibitory interactions. These simulations help to elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.

Derivative ClassTarget ProteinPurpose of DockingSource
Indole-6-carboxylic acidsEGFR, VEGFR-2Elucidate binding patterns for anticancer activity nih.gov
Indole-rhodaninesE. coli MurBIdentify mechanism of antibacterial activity researchgate.net
Thiazolo[3,2-a]pyridinesα-AmylaseInvestigate potential anti-diabetic mechanism
IndolylquinazolinonesNot SpecifiedGuide antibacterial drug design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by "descriptors." The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

For indole derivatives, QSAR models have been successfully constructed to predict their anticancer and antimalarial activities. These models often reveal that properties such as mass, charge, polarizability, and electronegativity are key determinants of biological effect. For instance, a QSAR study on 2-phenylindoles used topological indices to create high-quality models for predicting anticancer activity. Another study on a series of 30 indole derivatives against breast cancer cells (MCF-7) used methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build a predictive model. Such models are invaluable for guiding the structural optimization of lead compounds to enhance potency and minimize side effects.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules over time. In drug design, MD is used to assess the stability of a ligand-protein complex and to analyze the conformational changes that may occur upon binding.

A typical MD simulation involves an initial energy minimization of the system, followed by a gradual heating phase to reach a physiological temperature (e.g., 300 K), an equilibration phase under constant pressure, and finally, a production run where data is collected. For a complex of an α-amylase inhibitor, MD simulations run for 100 nanoseconds showed that the complex stabilized after 25 ns with only minor fluctuations. Analysis of the simulation trajectory, including metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can identify which parts of the protein are stable and which residues are key for interacting with the ligand.

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery. It uses computational models to estimate the pharmacokinetic and toxicological properties of a compound before it is synthesized, saving time and resources.

For various indole derivatives, ADMET prediction platforms like SwissADME and pkCSM have been employed. Studies on indole-thiosemicarbazones showed that the compounds are predicted to have good oral bioavailability and low toxicity against normal cells. jocpr.com Similarly, ADMET profiling of indole-based rhodanine derivatives was performed to predict their drug-likeness and pharmacokinetic profiles. researchgate.net These predictions assess parameters such as water solubility (LogS), human intestinal absorption, and potential for inhibiting cytochrome P450 enzymes, which are crucial for metabolism. researchgate.net This early assessment helps to flag potential liabilities and guide the design of compounds with more favorable drug-like properties. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 6-chloro-3-methyl-1H-indole, the signals for the aromatic protons appear in the downfield region, typically between δ 7.0 and 8.0 ppm. rsc.org For 6-Chloro-1H-indole-2-carbonitrile, one would expect to see distinct signals for the protons on the indole (B1671886) ring. The proton at position 7, adjacent to the chlorine atom, and the proton at position 4 would likely show doublet or doublet of doublets splitting patterns due to coupling with neighboring protons. The proton at position 5 would also exhibit a characteristic splitting pattern. The proton on the indole nitrogen (N-H) typically appears as a broad singlet, often further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 6-chloro-3-methyl-1H-indole, the carbon signals appear over a wide range, with the aromatic carbons resonating between approximately δ 110 and 137 ppm. rsc.org In this compound, the presence of the electron-withdrawing nitrile group at the C2 position would significantly influence the chemical shifts of the surrounding carbons. The carbon of the nitrile group (C≡N) itself would appear in a characteristic region of the spectrum. The carbon atom attached to the chlorine (C6) would also have a distinct chemical shift.

Expected ¹H and ¹³C NMR Data for this compound:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H3~7.0-7.5C2 (with CN) ~100-110
H4~7.5-7.8C3 ~110-120
H5~7.1-7.4C3a ~125-130
H7~7.6-7.9C4 ~120-125
NH>10.0 (broad)C5 ~120-125
C6 (with Cl) ~128-133
C7 ~115-120
C7a ~135-140
C≡N ~115-120

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound, with a molecular formula of C₉H₅ClN₂, the expected exact mass can be calculated by summing the precise masses of its constituent isotopes. Using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl), the monoisotopic mass is calculated to be 176.0141. HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured m/z value that matches this calculated mass to within a few parts per million (ppm), thus confirming the molecular formula.

Calculated HRMS Data for this compound:

Ion Formula Calculated Mass (m/z)
[M+H]⁺C₉H₆ClN₂⁺177.0214
[M+Na]⁺C₉H₅ClN₂Na⁺199.0033

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group has a characteristic vibrational frequency, resulting in a unique IR spectrum.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. researchgate.net The C≡N stretch of the nitrile group is a very characteristic and sharp absorption, expected in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-HStretch3300 - 3500
Aromatic C-HStretch> 3000
Nitrile C≡NStretch2220 - 2260
Aromatic C=CStretch1450 - 1600
C-ClStretch600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically transformed into a detailed model of the crystal lattice and the molecular structure within it.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, and are therefore crucial for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful and widely used methods for this purpose.

For a compound like this compound, a reverse-phase HPLC or UPLC method would be a suitable approach for purity analysis. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A method for a similar compound, 6-chloropyridine-2-carbonitrile, utilizes a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By monitoring the eluent with a UV detector at an appropriate wavelength (indoles typically have strong UV absorbance), a chromatogram is obtained. A pure sample should ideally show a single, sharp peak. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify the purity of the sample. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Theoretical and Quantum Chemical Investigations

Electronic Structure Analysis and Frontier Orbital Theory

A thorough analysis of the electronic structure of 6-Chloro-1H-indole-2-carbonitrile would be conducted using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). This analysis would reveal key insights into the molecule's stability, reactivity, and spectroscopic properties.

A critical component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, one would expect the electron density in the HOMO to be distributed across the indole (B1671886) ring system, while the LUMO would likely be centered around the electron-withdrawing nitrile group and the chloro-substituted benzene (B151609) ring. However, without specific calculations, the precise orbital shapes and energy values remain undetermined.

Computational Molecular Geometry Optimization and Conformation Analysis

To determine the most stable three-dimensional structure of this compound, computational molecular geometry optimization would be performed. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule. For instance, the planarity of the indole ring and the orientation of the chloro and carbonitrile substituents would be determined. A comparison between the computed geometry and any available experimental data (e.g., from X-ray crystallography) would serve to validate the computational method used. As no such experimental or computational data was found, a data table of these parameters cannot be provided.

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

On a typical MEP map, regions of negative potential (usually colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For this compound, these would likely be located around the nitrogen atom of the indole ring and the nitrile group. Regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. These might be found near the hydrogen atom attached to the indole nitrogen. The chlorine atom would also influence the electrostatic potential of the benzene portion of the indole ring.

Reactivity Predictions and Elucidation of Reaction Mechanisms via Computational Models

Computational models can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. By calculating reactivity descriptors derived from the electronic structure, such as Fukui functions or local softness, specific atoms within the molecule can be identified as being more susceptible to certain types of reactions.

For example, these models could predict the most likely site for electrophilic substitution on the indole ring or the susceptibility of the nitrile group to nucleophilic addition. Furthermore, by modeling the entire reaction pathway, including transition states and intermediates, computational chemistry can provide a detailed understanding of the reaction mechanism and help in designing synthetic routes to new derivatives. Without published studies, specific predictions for this compound are not possible.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-Chloro-1H-indole-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions using palladium-based catalysts, as demonstrated in studies of structurally similar indole-2-carbonitriles. For example, Suzuki-Miyaura coupling or Buchwald-Hartwig amination may introduce substituents at specific positions. Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., XPhos), and reaction temperatures to improve yields. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents also play critical roles .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole core and chloro/cyano substituents. Infrared (IR) spectroscopy can validate the nitrile group (C≡N stretch ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment is typically performed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring ≥95% purity thresholds .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation of a solvent mixture (e.g., ethyl acetate and petroleum ether) at controlled temperatures (4°C) promotes crystal growth. Supersaturation levels should be monitored to avoid rapid precipitation. For indole derivatives, inclusion of non-polar solvents enhances crystal lattice stability. Pre-screening solvent systems using microscale crystallization trials is recommended .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional parameters. For example, dihedral angles between the indole core and substituent rings (e.g., phenyl groups) can be calculated to assess steric effects. Weak intermolecular interactions (C–H⋯π, Cl⋯π) should be analyzed to explain packing motifs. Refinement against high-resolution data (R factor <0.05) ensures accuracy .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Protecting the nitrile group (e.g., via silylation) prevents unwanted nucleophilic attacks. For electrophilic substitutions (e.g., halogenation), directing groups (e.g., methyl or methoxy) can control regioselectivity. Monitoring reaction progress via Thin-Layer Chromatography (TLC) or LC-MS helps identify intermediates/byproducts. Post-reaction purification via flash chromatography (silica gel, gradient elution) isolates the desired product .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –Cl, –CN) enhance electrophilicity at the indole C3 position, favoring oxidative addition in Pd-catalyzed couplings. Steric hindrance from bulky substituents (e.g., benzyl groups) may require bulky ligands (e.g., t-BuBrettPhos) to stabilize catalytic intermediates. Density Functional Theory (DFT) calculations can predict reaction pathways by analyzing frontier molecular orbitals (HOMO/LUMO) and transition states .

Q. What analytical approaches validate non-covalent interactions in this compound co-crystals?

  • Methodological Answer : SC-XRD detects hydrogen bonds (e.g., N–H⋯O) and π-π stacking distances. Hirshfeld surface analysis quantifies interaction contributions (e.g., Cl⋯H contacts). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability, while Dynamic Vapor Sorption (DVS) evaluates hygroscopicity. Co-crystal formation with carboxylic acids (e.g., indole-6-carboxylic acid) can enhance solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.